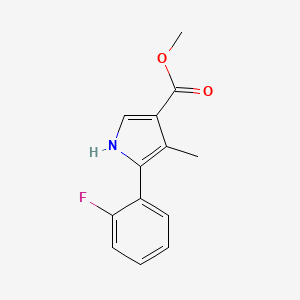

Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a 2-fluorophenyl substituent at the 5-position and a methyl group at the 4-position. Pyrroles are aromatic five-membered rings with one nitrogen atom, and their derivatives are widely explored in medicinal chemistry due to their versatile pharmacological properties. The introduction of fluorine atoms and methyl groups enhances metabolic stability, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name |

methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-10(13(16)17-2)7-15-12(8)9-5-3-4-6-11(9)14/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULPISPSPWGADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1C(=O)OC)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190913 | |

| Record name | Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881674-07-3 | |

| Record name | Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881674-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, while the pyrrole ring can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate and analogous compounds:

Key Observations:

- The trifluoromethyl group in is strongly electron-withdrawing, enhancing metabolic stability and altering electronic distribution compared to the methyl group in the target compound. Methoxy substituents (as in ) introduce greater steric hindrance and hydrogen-bond acceptor capacity than methyl groups.

- Aromatic Systems :

Hydrogen Bonding and Crystal Packing

Biological Activity

Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C13H12FNO3

- Molecular Weight : 249.24 g/mol

- CAS Number : 1902955-23-0

The compound features a pyrrole ring with a fluorophenyl substituent and a carboxylate ester functional group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. Common conditions include refluxing in solvents like ethanol or methanol with bases such as sodium ethoxide or potassium carbonate.

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrrole derivatives demonstrated that these compounds possess good antibacterial and antifungal activity. The presence of the heterocyclic ring and specific substituents, such as the methoxy group, enhances their efficacy against microbial pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound's antimicrobial activity is yet to be determined.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrole core can participate in biochemical reactions critical for microbial survival .

Case Studies and Research Findings

- Antimicrobial Screening : A series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups, such as fluorine, showed enhanced antibacterial properties compared to their non-fluorinated counterparts .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrole derivatives suggest that modifications at specific positions on the pyrrole ring can significantly influence biological activity. For instance, introducing methoxy or halogen substituents has been shown to improve both antibacterial and antifungal activities .

- Pharmacological Applications : Beyond antimicrobial effects, there is potential for this compound in drug development as a lead compound for various therapeutic applications, including anti-inflammatory and anticancer agents .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate?

Answer:

The synthesis typically involves coupling reactions between pyrrole precursors and fluorinated aromatic moieties. For example:

- Step 1: Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are reacted with halogenated aryl carbonyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under nucleophilic acyl substitution conditions, achieving yields around 23% .

- Step 2: Microwave-assisted or solvent-free protocols may improve reaction efficiency. Post-synthetic modifications (e.g., ester hydrolysis) require careful optimization to avoid decomposition of the fluorophenyl group.

- Validation: Confirm product purity via -NMR (e.g., δ 7.50–7.57 ppm for fluorophenyl protons) and ESI-MS (m/z ~402 for molecular ion peaks) .

Advanced: How can conflicting crystallographic data for this compound be resolved during structure refinement?

Answer:

Contradictions often arise from disordered fluorophenyl groups or anisotropic displacement parameters. To address this:

- Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement and twinning corrections .

- Validation: Cross-check with PLATON (e.g., ADDSYM algorithm) to detect missed symmetry elements. Validate hydrogen bonding networks using Mercury’s interaction maps .

- Case Study: If R-factors exceed 0.05, re-examine diffraction data for possible multiple lattices or solvent masking. Apply TWINLAW in SHELXL for twinned crystals .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

- -NMR: Identify fluorophenyl protons (δ 7.24–7.57 ppm) and pyrrole NH (δ ~12.5 ppm, broad singlet). Integration ratios confirm substituent positions .

- ESI-MS: Detect molecular ion peaks (e.g., m/z 402.2 [M+H]) and fragmentation patterns to validate the ester group and fluorophenyl attachment .

- FT-IR: Look for ester C=O stretches (~1700 cm) and NH stretches (~3200 cm) .

Advanced: How do hydrogen bonding patterns influence the crystal packing of this compound?

Answer:

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C interactions as motifs). The fluorophenyl group may engage in weak C–H···F interactions, contributing to layered packing .

- Software: Generate Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular contacts. For example, F···H interactions may account for ~8% of the surface area in related fluorophenyl-pyrroles .

- Impact: These interactions stabilize specific polymorphs, affecting solubility and bioavailability in pharmacological studies .

Basic: What computational methods are suitable for predicting the compound’s reactivity?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic regions (e.g., pyrrole C-2/C-5 positions).

- Frontier Orbitals: Analyze HOMO-LUMO gaps (~4.5 eV for similar pyrroles) to assess susceptibility to nucleophilic attack .

- MD Simulations: Simulate solvation in DMSO/water mixtures to predict aggregation behavior .

Advanced: How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

Answer:

- Modification Sites:

- Case Study: Analogues like Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate show 2x higher antitumor activity (IC = 12 µM vs. 25 µM) due to enhanced hydrogen bonding .

Basic: What are the best practices for resolving synthetic byproducts or regioisomers?

Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, 70:30 MeOH/HO) to separate regioisomers (e.g., 4-methyl vs. 5-methyl pyrroles).

- Crystallography: Co-crystallize with a chiral resolving agent (e.g., L-proline) to isolate enantiomers .

- NMR DOSY: Differentiate byproducts based on diffusion coefficients (e.g., larger aggregates show slower diffusion) .

Advanced: What strategies mitigate challenges in X-ray data collection for low-crystallinity samples?

Answer:

- Cryocooling: Use liquid N to stabilize crystals during data collection.

- Synchrotron Radiation: Employ high-flux beams (e.g., Diamond Light Source) for weakly diffracting crystals .

- Data Merging: Process multiple datasets with XDS or HKL-3000 to improve completeness (>95%) and redundancy (>4x) .

Basic: How does the fluorophenyl substituent influence the compound’s electronic properties?

Answer:

- Electron-Withdrawing Effect: The fluorine atom induces a −I effect, polarizing the aromatic ring and activating the pyrrole core toward electrophilic substitution.

- NMR Shielding: Fluorine’s electronegativity deshields adjacent protons, shifting -NMR signals upfield by ~0.2 ppm compared to non-fluorinated analogs .

Advanced: What in silico tools predict metabolic stability for this compound in drug discovery?

Answer:

- ADMET Prediction: Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility due to ester groups).

- Metabolite ID: GLORYx predicts hydrolysis to carboxylic acid as the primary metabolite .

- Docking Studies: AutoDock Vina simulates binding to serum albumin (binding energy ~−8.5 kcal/mol), correlating with prolonged half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.